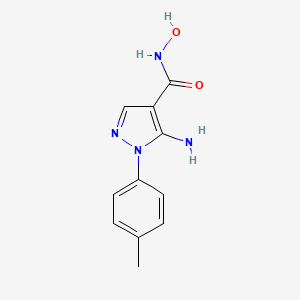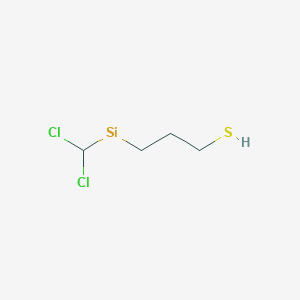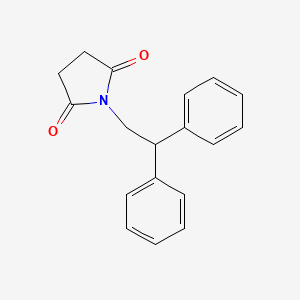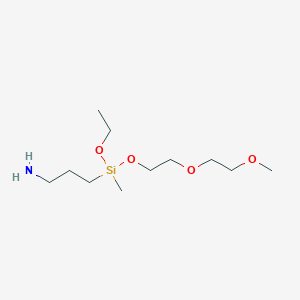
Phenyl 3-bromo-4-phenylpyridine-1(4H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 3-bromo-4-phenylpyridine-1(4H)-carboxylate is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom and phenyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-bromo-4-phenylpyridine-1(4H)-carboxylate typically involves the bromination of 4-phenylpyridine followed by esterification. The bromination reaction is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is conducted under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
Phenyl 3-bromo-4-phenylpyridine-1(4H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions, often conducted under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Phenyl 3-bromo-4-phenylpyridine-1(4H)-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Phenyl 3-bromo-4-phenylpyridine-1(4H)-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and phenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects.
相似化合物的比较
Similar Compounds
3-Bromo-4-phenylpyridine: Lacks the ester group, making it less versatile in certain reactions.
4-Phenylpyridine: Does not contain the bromine atom, resulting in different reactivity and applications.
Phenylpyridine derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
Uniqueness
Phenyl 3-bromo-4-phenylpyridine-1(4H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and ester groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
属性
CAS 编号 |
88345-88-4 |
|---|---|
分子式 |
C18H14BrNO2 |
分子量 |
356.2 g/mol |
IUPAC 名称 |
phenyl 3-bromo-4-phenyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H14BrNO2/c19-17-13-20(18(21)22-15-9-5-2-6-10-15)12-11-16(17)14-7-3-1-4-8-14/h1-13,16H |
InChI 键 |
NITZFASQYMLPCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C=CN(C=C2Br)C(=O)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-(Ethane-1,2-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14401405.png)
![Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B14401412.png)
![Tributyl[1-(methoxymethoxy)propyl]stannane](/img/structure/B14401418.png)


![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)


![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]urea](/img/structure/B14401449.png)
![6-[(Propan-2-yl)amino]hexanenitrile](/img/structure/B14401453.png)


